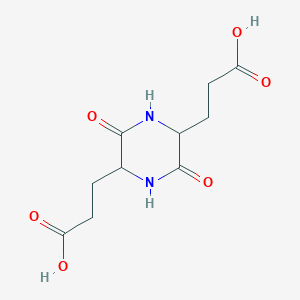

3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid

Description

Chemical Structure: The compound features a central 3,6-dioxopiperazine ring (a six-membered heterocycle with two ketone groups at positions 3 and 6) substituted at positions 2 and 5 with two propanoic acid groups . Its structure is distinct from the related 2,2′-(3,6-dioxopiperazine-2,5-diyl)diacetic acid, which has shorter acetic acid side chains instead of propanoic acids .

Synthesis: Formed via thermal condensation of aspartic acid under inert conditions. Aspartic acid cyclizes into a dioxopiperazine intermediate, which polymerizes with other amino acids to form proteinoids .

Properties

IUPAC Name |

3-[5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKGUDRHBPJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732309 | |

| Record name | 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6437-35-0 | |

| Record name | 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthesis Approach

Starting Materials : The synthesis often begins with appropriate piperazine derivatives or pyrazine analogs, which are modified to introduce the propanoic acid groups.

Reaction Conditions : The reactions may involve catalysts or specific conditions (e.g., elevated temperatures or acidic environments) to facilitate the formation of the desired compound.

Purification and Characterization : Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the final product.

Analytical Techniques for Synthesis Monitoring

Analytical techniques play a crucial role in monitoring the synthesis and characterizing the final product:

| Technique | Purpose |

|---|---|

| HPLC | Monitoring reaction progress and purity assessment. |

| NMR Spectroscopy | Structural characterization of the final product. |

| Mass Spectrometry | Confirming the molecular weight and structure of the synthesized compound. |

Challenges and Considerations

- Yield and Purity : Achieving high yield and purity is crucial, which requires optimizing reaction conditions.

- Stability : The compound's stability under various conditions (e.g., temperature, light) should be considered during synthesis and storage.

- Biological Activity : Further research is needed to elucidate specific mechanisms related to its biological activity.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-glu-glu) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carboxyl groups of the glutamic acid residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives of cyclo(-glu-glu) with modified functional groups.

Reduction: Reduced forms of the cyclic dipeptide with altered side chains.

Substitution: Substituted derivatives with new functional groups attached to the glutamic acid residues.

Scientific Research Applications

3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid is a chemical compound featuring two propanoic acid groups connected to a piperazine derivative. Its structural uniqueness, stemming from the dual propanoic acid groups and dioxo structure, may contribute to its biological activity compared to other piperazine derivatives.

Chemical Information

- Molecular Formula The molecular formula is C10H14N2O6 .

- Molecular Weight The molecular weight is approximately 258.23 g/mol .

- Synonyms This compound is also known as MFCD00237611, 6437-35-0, and SCHEMBL1679984 .

- CAS Number It has been identified under the CAS number 77479-03-9.

Potential Applications

3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid has potential applications in various fields:

- Pharmaceutical Research It can be employed in synthesizing derivatives with different biological activities or improved solubility.

- Material Science As a building block for creating polymers or modifying material surfaces.

- Biochemistry For interaction studies in biological systems.

Chemical behavior

The chemical behavior of 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid can be explored through reactions typical of carboxylic acids and piperazine derivatives. These reactions are essential for synthesizing derivatives that may exhibit different biological activities or improved solubility characteristics.

Mechanism of Action

The mechanism of action of cyclo(-glu-glu) involves its interaction with specific molecular targets. The cyclic structure of the dipeptide allows it to bind to enzymes or receptors with high affinity, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid (CAS 77479-02-8)

- Structure: Pyrazine ring (aromatic six-membered ring with two nitrogen atoms) substituted with propanoic acid groups at positions 2 and 5 .

- Synthesis : Likely synthesized via Suzuki coupling, similar to the pyrazine-based ligand 3,3'-PDBA .

- Applications :

- Life Sciences : Used as a reference standard, synthetic precursor, or intermediate in pharmacological and cosmetic research .

- MOF Construction : Pyrazine derivatives are common ligands for metal-organic frameworks (MOFs), though this specific compound’s coordination chemistry is less documented compared to benzoic acid analogs like 3,3'-PDBA .

Key Differences :

- Aromaticity vs. Ketone Functionality : The pyrazine ring is aromatic, whereas the dioxopiperazine ring contains two ketones, altering electronic properties and hydrogen-bonding capabilities.

- Applications: The dioxopiperazine compound is specialized for proteinoid polymers, while the pyrazine analog is a versatile intermediate.

3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic Acid (CAS 77479-03-9)

- Structure: Partially saturated pyrazine ring (3,6-dihydropyrazine) with propanoic acid substituents .

- Synthesis : Likely derived via partial hydrogenation of the pyrazine analog.

- Applications :

Key Differences :

- Stability : Less stable under acidic/basic conditions compared to the fully aromatic or dioxopiperazine analogs.

3,3'-(Pyrazine-2,5-diyl)dibenzoic Acid (3,3'-PDBA)

Key Differences :

- Rigidity vs. Flexibility: Benzoic acid groups provide rigidity, favoring porous MOF architectures, while propanoic acid derivatives (e.g., the dioxopiperazine compound) offer flexibility suited for polymer formation.

- Coordination Chemistry: Benzoic acids deprotonate more readily, enhancing metal-binding efficiency compared to propanoic acids.

Dimethyl 3,3'-(Pyrazine-2,5-diyl)dipropanoate (CAS 77479-01-7)

Key Differences :

- Solubility : Esters are more lipophilic than carboxylic acids, altering their utility in drug delivery or polymer synthesis.

- Reactivity : Esters can be hydrolyzed to regenerate carboxylic acids, enabling controlled release in pharmaceutical formulations.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- MOF Applications : Pyrazine-based ligands (e.g., 3,3'-PDBA) dominate in gas sorption and catalysis due to their rigid, aromatic backbones . In contrast, the dioxopiperazine compound’s flexibility limits its use in crystalline frameworks but enhances its role in biocompatible polymers .

- Biological Utility: Propanoic acid derivatives exhibit superior biocompatibility compared to benzoic acids, making them preferable in drug delivery systems .

- Synthetic Versatility: Ester derivatives (e.g., dimethyl dipropanoate) bridge the gap between hydrophilic and lipophilic applications, enabling tailored solubility in pharmaceuticals .

Biological Activity

3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid (CAS No. 77479-03-9) is a compound with significant potential in biochemical research and pharmacology. Its unique structure allows it to participate in various biological processes, making it a subject of interest in studies related to enzyme interactions and metabolic pathways.

- Molecular Formula : C10H14N2O4

- Molecular Weight : 226.23 g/mol

- Density : 1.38 g/cm³ (predicted)

- pKa : 3.84 (predicted)

- Boiling Point : 469.7 °C (predicted)

The compound acts as an intermediate in the synthesis of various organic molecules and exhibits interactions with several enzymes and proteins. Its two carboxyl functional groups enable it to undergo esterification and acylation reactions, crucial for its biological activity.

Biochemical Pathways

3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid is involved in:

- Cell Signaling : It influences cellular processes by modulating signaling pathways.

- Gene Expression : The compound may alter the expression of genes related to growth and apoptosis.

- Metabolic Pathways : It has been shown to inhibit certain enzymes, affecting the flux of metabolites within cells .

Biological Activity

Research indicates that this compound possesses several biological activities:

Antitumor Activity

Studies have explored its potential as an antitumor agent. For instance, derivatives of diketopiperazines have shown promise in inhibiting tumor growth in various animal models . However, specific data on the direct effects of 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid on cancer cells remains limited.

Enzyme Inhibition

The compound has been reported to inhibit enzymes involved in critical metabolic pathways. For example, it can affect the activity of fructose-2,6-bisphosphate 2-phosphatase, which plays a significant role in regulating glucose metabolism .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid suggests that it is metabolized in the body and can be detected in urine samples from animal studies. This indicates its potential for systemic effects following administration.

Q & A

Q. What are the key considerations for synthesizing 3,3'-(3,6-Dioxopiperazine-2,5-diyl)dipropanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key steps include:

- Precursor Preparation : Use of propanoic acid derivatives and piperazine intermediates.

- Reaction Optimization : Control of temperature (e.g., 60–80°C) and pH (acidic/neutral conditions) to favor cyclization and minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the final product.

- Validation : Confirm reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon backbone (e.g., distinguishing piperazine ring protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₈H₁₀N₂O₆ requires m/z ≈ 230.06) .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxopiperazine) .

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Test factors like temperature (X₁), pH (X₂), and catalyst concentration (X₃) using a 2³ factorial design .

- Response Analysis : Measure yield (%) and purity (HPLC area%) as responses.

- Example Table :

| Run | Temp (°C) | pH | Catalyst (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 60 | 5 | 2 | 65 | 92 |

| 2 | 80 | 7 | 5 | 78 | 95 |

- Optimization : Use response surface methodology (RSM) to identify ideal conditions .

Q. What computational approaches are used to predict the biological activity of derivatives?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design analogs .

- AI Integration : Train machine learning models on existing bioactivity datasets to predict cytotoxicity or enzyme inhibition .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Variable Audit : Compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), and compound purity .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., IC₅₀ determination in triplicate) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability sources and identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.